Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-
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Overview
Description
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color Azulene itself is an isomer of naphthalene and has been studied for its unique electronic properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- typically involves multiple steps, starting with the preparation of the azulene core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. The phenylethynylthio group may enhance its ability to interact with biological membranes and proteins, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
4,6,8-Trimethylazulene: A derivative with three methyl groups, enhancing its reactivity.
Phenylethynylazulene: A derivative with a phenylethynyl group, similar to the compound .
Uniqueness
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is unique due to the combination of trimethyl and phenylethynylthio groups, which confer distinct electronic and chemical properties
Properties
CAS No. |
61484-65-9 |
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Molecular Formula |
C21H18S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4,6,8-trimethyl-1-(2-phenylethynylsulfanyl)azulene |
InChI |
InChI=1S/C21H18S/c1-15-13-16(2)19-9-10-20(21(19)17(3)14-15)22-12-11-18-7-5-4-6-8-18/h4-10,13-14H,1-3H3 |
InChI Key |
KTZXCIAVUXHMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)C |
Origin of Product |
United States |
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